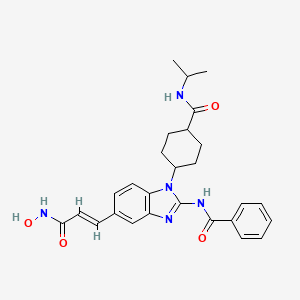
Alk/hdac-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk/hdac-IN-1 is a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer and anaplastic large cell lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk/hdac-IN-1 involves the design and creation of benzimidazole derivatives. One such derivative, compound 3b, contains a 2-acyliminobenzimidazole moiety and a hydroxamic acid side chain. The synthesis process includes the use of specific reagents and conditions to achieve the desired dual inhibition properties .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Alk/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Alk/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ALK and HDAC enzymes.
Biology: Helps in understanding the role of ALK and HDAC in cellular processes.
Industry: May be used in the development of new therapeutic agents targeting ALK and HDAC.
Mechanism of Action
Alk/hdac-IN-1 exerts its effects by inhibiting the activity of ALK and HDAC enzymes. ALK is a receptor tyrosine kinase involved in the development of the central nervous system, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression. By inhibiting these enzymes, this compound can alter gene expression and cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: An ALK inhibitor used in the treatment of non-small cell lung cancer.
Pracinostat: An HDAC inhibitor used in the treatment of various cancers.
Uniqueness of Alk/hdac-IN-1
This compound is unique in its dual inhibition of both ALK and HDAC, providing a broader range of therapeutic effects compared to compounds that target only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms seen with single-target inhibitors .
Properties
Molecular Formula |
C27H31N5O4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[5-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C27H31N5O4/c1-17(2)28-25(34)20-10-12-21(13-11-20)32-23-14-8-18(9-15-24(33)31-36)16-22(23)29-27(32)30-26(35)19-6-4-3-5-7-19/h3-9,14-17,20-21,36H,10-13H2,1-2H3,(H,28,34)(H,31,33)(H,29,30,35)/b15-9+ |
InChI Key |
ARQFPBSDTGWBHK-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



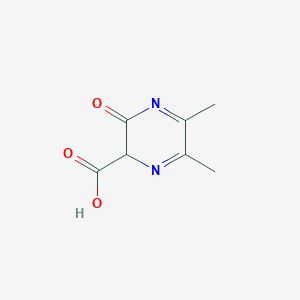
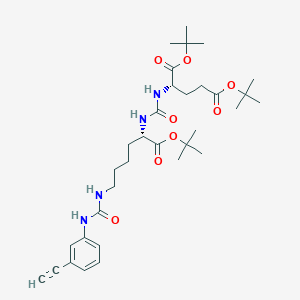
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
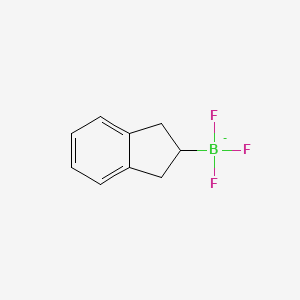
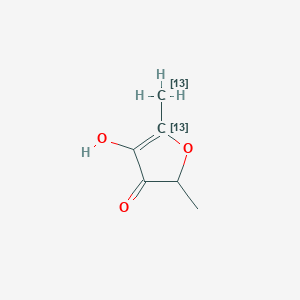
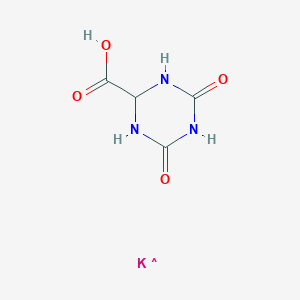

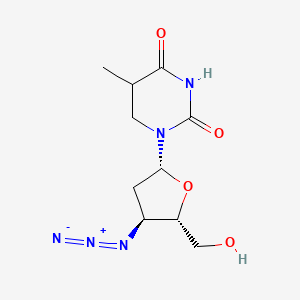

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
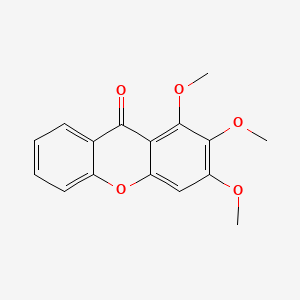
![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)

